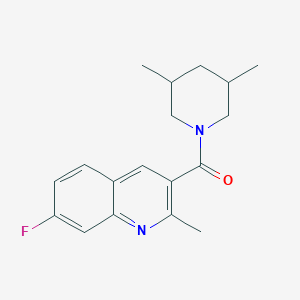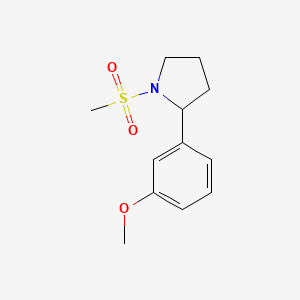
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone, also known as DMFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in anticancer activity involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been found to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9. In neurodegenerative diseases, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been shown to inhibit the formation of amyloid-beta plaques, which are responsible for the neurotoxicity observed in Alzheimer's disease.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been found to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone does not cause significant changes in body weight, organ weight, or blood chemistry parameters. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been found to have good pharmacokinetic properties, with a long half-life and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high purity, which allows for accurate and reproducible experimental results. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone research. One area of interest is the development of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone-based materials with unique optical and electronic properties. Another area of interest is the investigation of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone as a potential therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone could increase its accessibility for research and industrial applications.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is a promising chemical compound with potential applications in various fields. Its high purity, low toxicity, and good biocompatibility make it a suitable candidate for various biomedical applications. Further research on (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone could lead to the development of new materials and therapeutic agents with significant benefits for society.
Synthesemethoden
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3,5-dimethylpiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in high purity.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been used as a fluorescent probe to study protein-ligand interactions. In material science, (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been used as a building block in the synthesis of various organic materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-6-12(2)10-21(9-11)18(22)16-7-14-4-5-15(19)8-17(14)20-13(16)3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCTVPFPGBSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]propan-1-one](/img/structure/B7546308.png)
![2,4-difluoro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546310.png)
![3-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]quinazolin-4-one](/img/structure/B7546317.png)

![1-(Pyridin-3-ylmethyl)-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B7546332.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)
![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)